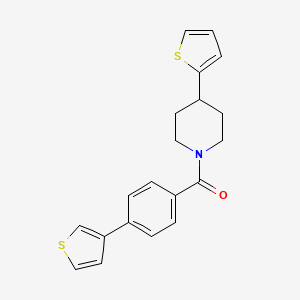

(4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-thiophen-3-ylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS2/c22-20(17-5-3-15(4-6-17)18-9-13-23-14-18)21-10-7-16(8-11-21)19-2-1-12-24-19/h1-6,9,12-14,16H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXHLUSPQNDTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives and their subsequent reactions to form the final product. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of various substituted thiophene and piperidine derivatives.

Scientific Research Applications

Biological Activities

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial activity. The compound's structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a potential lead compound for developing new antibiotics.

- Anticancer Activity : Some studies have shown that thiophene derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of key signaling pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines by targeting specific oncogenic pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have applications in skin lightening treatments and the management of pigmentation disorders.

- Antiviral Properties : Preliminary studies suggest that certain thiophene derivatives might exhibit antiviral activity against pathogens like the Ebola virus. The structural features of the compound are crucial for maintaining this activity, indicating potential therapeutic applications in viral infections.

Medicinal Chemistry Applications

The unique structural composition of (4-(Thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone positions it as a valuable intermediate in pharmaceutical synthesis. Its ability to serve as a building block for more complex molecules allows researchers to explore new therapeutic agents with enhanced efficacy and reduced side effects.

Case Studies

- Synthesis of Novel Anticancer Agents : A study synthesized derivatives based on the compound and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that modifications to the thiophene rings significantly influenced their anticancer activity, leading to the identification of more potent analogs .

- Development of Antimicrobial Agents : Another investigation focused on synthesizing derivatives of the compound and assessing their antimicrobial efficacy against resistant bacterial strains. Several compounds demonstrated promising activity, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in material science:

- Organic Semiconductors : Thiophene-based compounds are known for their electronic properties, making them suitable candidates for organic semiconductor applications. The compound's structure could be optimized for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Corrosion Inhibitors : Research has indicated that thiophene derivatives can act as effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form protective layers. This application is particularly relevant in industries dealing with metal structures exposed to harsh environments.

Mechanism of Action

This compound is unique due to its specific structural features, including the presence of both thiophene and piperidine rings. Similar compounds include other n-acylpiperidines and thiophene derivatives, which may have different substituents or functional groups. These compounds can exhibit varying degrees of biological activity and industrial utility, making the comparison essential for understanding the uniqueness of this compound.

Comparison with Similar Compounds

Pyrrole-Based Methanones

Several pyrrole derivatives containing thiophene or furan substituents were synthesized via ynone-isocyanide [3+2] cycloaddition (). These compounds share a methanone core but differ in substituents and heterocyclic systems:

| Compound Name | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Thiophen-2-yl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3ad) | R1 = Thiophen-2-yl, R2 = Thiophen-3-yl | 86 | 137–139 | Dual thiophene substitution, tosyl group |

| Furan-2-yl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3ae) | R1 = Furan-2-yl, R2 = Thiophen-3-yl | 85 | 163–165 | Furan-thiophene hybrid, tosyl group |

| (4-(4-Ethylphenyl)-5-tosyl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone (3af) | R1 = Thiophen-2-yl, R2 = 4-Ethylphenyl | 89 | 161–163 | Alkylphenyl substitution, tosyl group |

Key Observations

- Substituent Effects : Replacing thiophene with furan (3ae vs. 3ad) reduces yield slightly (85% vs. 86%) but increases melting point (163–165°C vs. 137–139°C), likely due to furan's lower aromaticity and altered packing efficiency .

- Tosyl Group Role : The tosyl group in all compounds enhances stability and facilitates crystallization, as evidenced by consistent high yields (85–89%) .

Pyridine-Based Methanones

The pyridine derivative "(4-(4-methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone (16C)" () highlights the impact of alkynyl-thiophene substitution:

- Synthesis: PdCl₂(PPh₃)₂/CuI-catalyzed Sonogashira coupling achieved 82% yield, demonstrating efficient alkyne incorporation .

- Structural Contrast : The ethynyl-thiophene moiety in 16C introduces π-conjugation, which may enhance electronic properties compared to the piperidine-thiophene system in the target compound.

Benzothiophene-Based Methanones (Raloxifene Analogs)

Raloxifene-related compounds (–6) share a methanone core but feature benzothiophene and piperidine-ethoxy pharmacophores:

Structural Comparisons

- Piperidine Linkage: The target compound’s piperidine group is directly attached to the methanone, unlike Raloxifene’s piperidine-ethoxy linker, which may alter receptor binding kinetics.

- Heterocycle Choice : Thiophenes in the target compound vs. benzothiophene in Raloxifene could influence electron density and metabolic stability .

Biological Activity

The compound (4-(thiophen-2-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone , a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a piperidine ring substituted with thiophene moieties. This structural configuration is significant as it influences the compound's biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds similar to This compound exhibit notable enzyme inhibitory activities. For example:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown significant inhibition of AChE, which is crucial for conditions like Alzheimer's disease. In one study, derivatives demonstrated IC50 values in the micromolar range, indicating promising potential for cognitive enhancement therapies .

2. Anticancer Activity

The anticancer properties of thiophene-containing compounds have been documented extensively:

- Cell Line Studies : Compounds analogous to the target compound were tested against various cancer cell lines, including Raji and HL60 cells. Results showed significant growth inhibition, suggesting that these compounds could serve as lead candidates for new anticancer therapies .

3. Cytotoxicity and Selectivity

In studies assessing cytotoxicity against mammalian cells, certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 1: Enzyme Inhibition

In a study assessing the enzyme inhibition capabilities of thiophene derivatives, it was found that modifications to the thiophene ring significantly affected inhibitory potency against AChE. The most potent derivatives exhibited IC50 values below 10 µM, indicating strong potential for drug development targeting neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of a related thiophene derivative on glioma cell lines. The study reported an EC50 value of approximately 10 µM against glioma cells, highlighting its potential as a therapeutic agent in treating aggressive brain tumors .

Data Tables

| Biological Activity | Compound | IC50/EC50 Value | Target |

|---|---|---|---|

| AChE Inhibition | Thiophene Derivative A | <10 µM | Alzheimer's Disease |

| Anticancer Activity | Thiophene Derivative B | 10 µM | Glioma Cells |

| Cytotoxicity | Thiophene Derivative C | >100 µM | Normal Cells |

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between thiophene-substituted piperidine and phenyl precursors. Key steps include:

- Suzuki-Miyaura coupling for aryl-thiophene bond formation, using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in tetrahydrofuran (THF) at 80–100°C .

- Amide coupling between the piperidine and methanone moieties, employing carbodiimide reagents (e.g., EDC/HCl) in dichloromethane under nitrogen .

Critical Parameters : - Catalyst loading : 2–5 mol% Pd for optimal cross-coupling efficiency.

- Temperature : Higher temperatures (>100°C) may degrade thiophene rings, reducing yield.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve molecular geometry. Key steps:

- Grow crystals via slow evaporation in ethanol/water mixtures .

- Collect data with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

- Refine structures using SHELXTL software, applying constraints for H-atoms .

Complementary techniques: - ¹H/¹³C NMR to confirm proton environments and carbon frameworks.

- FT-IR to validate carbonyl (C=O) and thiophene (C-S) stretching frequencies .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers under dry, inert gas (e.g., N₂) at 2–8°C.

- Spill management : Neutralize with sand or vermiculite; avoid water contact to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies .

- Step 2 : Validate purity via HPLC-MS (C18 column, acetonitrile/water gradient) to rule out impurities distorting NMR signals .

- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by thiophene ring currents .

Q. What strategies optimize regioselectivity in thiophene substitution during synthesis?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing groups (e.g., NO₂) at the 3-position of thiophene to favor coupling at the 2-position .

- Catalyst tuning : Use PdCl₂(dppf) with bulky ligands to sterically hinder undesired substitution sites .

- Temperature control : Lower temperatures (50–60°C) reduce kinetic side reactions, improving regioselectivity .

Q. How do solvent polarity and catalyst choice impact cross-coupling efficiency?

- Methodological Answer :

- Solvent effects :

| Solvent | Polarity (ET₃₀) | Yield (%) |

|---|---|---|

| THF | 0.58 | 78 |

| DMF | 0.88 | 65 |

| Toluene | 0.31 | 42 |

- Polar solvents stabilize Pd intermediates but may coordinate with catalysts, reducing activity .

- Catalyst comparison :

- Pd(PPh₃)₄: Cost-effective but prone to oxidation.

- PdCl₂(dtbpf): Air-stable, higher yields in oxygen-sensitive reactions .

Q. What computational methods predict biological activity, and how are they validated?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Prioritize compounds with binding energies < −8 kcal/mol .

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate via in vitro assays (e.g., IC₅₀ measurements in HEK293 cells) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Data Contradiction Analysis Example

Scenario : Discrepancy between SC-XRD (planar thiophene) and DFT (non-planar) structures.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.